(4-(3-(4-chlorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)(4-fluorophenyl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
(4-(3-(4-chlorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)(4-fluorophenyl)methanone is a useful research compound. Its molecular formula is C21H17ClFN7O and its molecular weight is 437.86. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
The compound (4-(3-(4-chlorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)(4-fluorophenyl)methanone is a synthetic organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article synthesizes existing research findings regarding its biological properties, including antimalarial and antibacterial activities, as well as its interactions with various biological targets.
Chemical Structure and Properties
The molecular formula of the compound is C23H19ClN8O with a molecular weight of approximately 490.9 g/mol. The structure features a triazolo-pyrimidine core linked to a piperazine moiety and a fluorophenyl group, which may contribute to its pharmacological properties.
Antimalarial Activity
Recent studies have highlighted the potential of triazole derivatives in combating malaria. For instance, compounds similar to the one have shown significant activity against Plasmodium falciparum, with effective concentrations (EC50) reported in the nanomolar range. Specifically, compounds targeting plasmodial kinases such as PfGSK3 and PfPK6 have been identified as promising candidates for further development due to their ability to inhibit multiple stages of the malaria life cycle .
Antibacterial Activity
The antibacterial efficacy of related triazole derivatives has been documented, showing moderate to strong activity against various bacterial strains. In vitro studies have demonstrated that compounds with similar structures exhibit significant inhibition against pathogens like Salmonella typhi and Bacillus subtilis. The mechanism of action often involves enzyme inhibition, particularly targeting acetylcholinesterase and urease .
Study 1: Antimalarial Efficacy
A study published in 2022 evaluated several triazole derivatives for their antimalarial properties. Among these, a derivative with structural similarities to our compound exhibited an EC50 value of 552 ± 37 nM against Pf3D7 strains. This study emphasized the importance of structural modifications in enhancing biological activity and selectivity towards malarial targets .
Study 2: Antibacterial Screening
Research conducted on piperazine derivatives revealed that compounds featuring the triazolo-pyrimidine scaffold displayed strong inhibitory activity against urease, a key enzyme for bacterial survival. The most active derivatives showed IC50 values ranging from 1.35 to 2.18 μM against Mycobacterium tuberculosis, indicating their potential as therapeutic agents in treating bacterial infections .
Compound | Target | IC50 (μM) | Activity |
---|---|---|---|
Compound A | PfGSK3 | 0.698 | Antimalarial |
Compound B | Urease | 1.35 | Antibacterial |
Compound C | AChE | 0.5 | Enzyme Inhibitor |
The biological activity of this compound is believed to stem from its ability to interact with specific enzymes and receptors involved in disease pathways. For example:
- Kinase Inhibition: The compound may inhibit key kinases involved in the signaling pathways of malaria parasites.
- Enzyme Inhibition: Its structural components allow it to bind effectively to enzymes such as urease and acetylcholinesterase, disrupting bacterial metabolism.
Eigenschaften
IUPAC Name |
[4-[3-(4-chlorophenyl)triazolo[4,5-d]pyrimidin-7-yl]piperazin-1-yl]-(4-fluorophenyl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17ClFN7O/c22-15-3-7-17(8-4-15)30-20-18(26-27-30)19(24-13-25-20)28-9-11-29(12-10-28)21(31)14-1-5-16(23)6-2-14/h1-8,13H,9-12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIYRTTJMJVTQBU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NC=NC3=C2N=NN3C4=CC=C(C=C4)Cl)C(=O)C5=CC=C(C=C5)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17ClFN7O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.